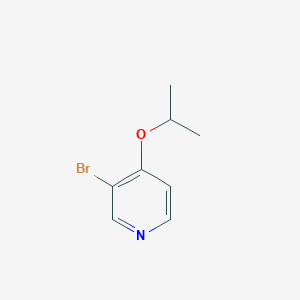

3-Bromo-4-isopropoxypyridine

CAS No.: 1289271-27-7

Cat. No.: VC3025028

Molecular Formula: C8H10BrNO

Molecular Weight: 216.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289271-27-7 |

|---|---|

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.07 g/mol |

| IUPAC Name | 3-bromo-4-propan-2-yloxypyridine |

| Standard InChI | InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 |

| Standard InChI Key | ORZBSKUGXMIXQZ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=NC=C1)Br |

| Canonical SMILES | CC(C)OC1=C(C=NC=C1)Br |

Introduction

Chemical Identity and Structural Properties

Basic Information and Identification

3-Bromo-4-isopropoxypyridine is characterized by several key identifiers that enable its precise classification and tracking in chemical databases and research literature. The compound features a pyridine ring with specific substituents that give it unique chemical and physical properties.

Table 1: Identification Parameters of 3-Bromo-4-isopropoxypyridine

| Parameter | Value |

|---|---|

| Chemical Name | 3-Bromo-4-isopropoxypyridine |

| CAS Registry Number | 1289271-27-7 |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| MDL Number | MFCD22205820 |

| Purity (Commercial) | 95% |

| Recommended Storage | 0°C |

The compound contains a pyridine ring as its core structure, with a bromine atom at position 3 and an isopropoxy group (-OCH(CH3)2) at position 4. The nitrogen atom in the pyridine ring contributes to the compound's basic properties, while the bromine atom serves as a key reactive site for various chemical transformations, particularly cross-coupling reactions .

Physical and Chemical Properties

While specific physical data for 3-Bromo-4-isopropoxypyridine is limited in the available literature, its properties can be estimated by examining analogous compounds. Based on structurally similar brominated pyridines, several physical properties can be reasonably predicted.

The compound likely appears as a crystalline solid at room temperature, similar to related bromopyridines. Its physical state is influenced by the presence of both the bromine atom and the isopropoxy group, which contribute to intermolecular forces affecting melting point and solubility behavior .

By comparison with the closely related compound 3-Bromo-4-methoxypyridine (which has a density of 1.5±0.1 g/cm³ and a boiling point of 214.5±20.0°C at 760 mmHg), 3-Bromo-4-isopropoxypyridine would likely have a slightly lower density and higher boiling point due to the larger isopropoxy group replacing the methoxy group .

Synthesis and Preparation Methods

Analogous Synthesis Procedures

The synthesis of 3-Bromo-4-methylpyridine offers valuable insight into potential methods for preparing 3-Bromo-4-isopropoxypyridine. A documented procedure involves:

-

Starting with a suitably substituted pyridine compound

-

Treatment with hydrogen bromide under cooling conditions

-

Addition of bromine at approximately -5°C

-

Subsequent treatment with sodium nitrite solution

-

pH adjustment to alkaline conditions, followed by extraction and purification

This procedure yields 3-Bromo-4-methylpyridine with a reported yield of 95%. By adapting this method with appropriate starting materials containing the isopropoxy group, 3-Bromo-4-isopropoxypyridine could potentially be synthesized with similar efficiency .

Chemical Reactivity and Transformations

General Reactivity Profile

The reactivity of 3-Bromo-4-isopropoxypyridine is largely governed by its structural features: the pyridine ring, the bromine atom at position 3, and the isopropoxy group at position 4. These elements combine to create a molecule with distinct chemical behavior and synthetic utility.

The pyridine nitrogen imparts basic properties to the molecule, enabling coordination with metals and interactions with acids. The electron-withdrawing nature of the pyridine ring, particularly at positions 2 and 4, influences the reactivity of substituents.

The bromine atom at position 3 serves as an excellent leaving group in various reactions, particularly cross-coupling processes. This feature makes 3-Bromo-4-isopropoxypyridine especially valuable in synthetic organic chemistry as a building block for more complex structures.

The isopropoxy group at position 4 contributes both electronic and steric effects. Electronically, it donates electron density to the pyridine ring, potentially moderating its electrophilicity. Sterically, the branched nature of the isopropoxy group can influence reaction rates and selectivity at adjacent positions.

Key Reaction Types

Based on the known reactivity of similar brominated pyridines, 3-Bromo-4-isopropoxypyridine is expected to participate in several important reaction types:

-

Suzuki-Miyaura Cross-coupling: The bromine atom can participate in palladium-catalyzed coupling with boronic acids or esters to form new carbon-carbon bonds. This reaction is particularly important in pharmaceutical synthesis and materials science.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, including amines, thiols, or alkoxides, enabling the introduction of diverse functional groups.

-

Metalation Reactions: Treatment with strong bases can enable metalation at positions adjacent to the bromine, allowing for further functionalization.

-

Other Metal-Catalyzed Couplings: The compound is likely amenable to Stille, Negishi, Heck, and Sonogashira coupling reactions, broadening its synthetic utility.

Mechanistic Considerations

In Suzuki-Miyaura cross-coupling reactions, 3-Bromo-4-isopropoxypyridine would interact with catalysts through oxidative addition and transmetalation steps. The oxidative addition of palladium into the carbon-bromine bond is influenced by the electronic properties of the pyridine ring and the neighboring isopropoxy group.

The presence of the isopropoxy group at position 4 may influence the rate and selectivity of these reactions through both electronic and steric effects. Electronically, the electron-donating nature of the isopropoxy group can affect the electron density at the carbon-bromine bond. Sterically, the bulky isopropoxy group may impact the approach of catalysts and reagents.

Applications in Research and Industry

Synthetic Organic Chemistry

Comparative Analysis with Related Compounds

Structural Comparisons

3-Bromo-4-isopropoxypyridine belongs to a family of substituted bromopyridines, each with distinct properties and applications. Comparing these related compounds provides insight into the structure-property relationships within this chemical class.

Table 2: Comparison of 3-Bromo-4-isopropoxypyridine with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Bromo-4-isopropoxypyridine | 1289271-27-7 | C8H10BrNO | 216.08 | Bromine at C-3, isopropoxy at C-4 |

| 3-Bromo-4-methoxypyridine | 82257-09-8 | C6H6BrNO | 188.02 | Bromine at C-3, methoxy at C-4 |

| 3-Bromo-4-methylpyridine | 3430-22-6 | C6H6BrN | 172.02 | Bromine at C-3, methyl at C-4 |

| 3-Bromo-4-isopropylpyridine | 90731-96-7 | C8H10BrN | 200.08 | Bromine at C-3, isopropyl at C-4 |

| 4-Bromo-3-methoxypyridine | 109911-38-8 | C6H6BrNO | 188.02 | Bromine at C-4, methoxy at C-3 |

The structural variations among these compounds—particularly the nature and position of substituents—lead to differences in physical properties, reactivity, and applications .

Structure-Property Relationships

The specific substituents and their positions on the pyridine ring significantly influence the properties and reactivity of these compounds:

-

Alkoxy vs. Alkyl Substituents: The presence of an oxygen atom in alkoxy groups (methoxy, isopropoxy) versus direct carbon substitution (methyl, isopropyl) affects electronic properties, hydrogen bonding capabilities, and metabolic stability.

-

Substituent Size: The larger isopropoxy and isopropyl groups introduce greater steric hindrance compared to methoxy and methyl groups, potentially affecting reaction rates and selectivities.

-

Position Effects: The relative positions of bromine and other substituents influence the electronic distribution within the pyridine ring, affecting properties such as basicity and reactivity in various chemical transformations .

Current Research and Future Directions

Emerging Applications

Emerging applications for 3-Bromo-4-isopropoxypyridine and related compounds include:

-

Catalysis: Development of ligands for transition metal catalysis, potentially exploiting the coordination properties of the pyridine nitrogen.

-

Medicinal Chemistry: Exploration of new scaffolds for drug discovery, particularly in areas where pyridine-containing compounds have shown promise.

-

Materials Science: Investigation of pyridine-based materials with electrical, optical, or mechanical properties for technological applications.

-

Green Chemistry: Development of more sustainable synthetic routes and applications in environmentally friendly processes.

Future Research Directions

Several promising directions for future research involving 3-Bromo-4-isopropoxypyridine include:

-

Methodology Development: Further refinement of synthetic routes to improve efficiency, sustainability, and scalability.

-

Structure-Activity Relationship Studies: Systematic investigation of how modifications to the core structure affect properties and activities.

-

Computational Studies: Application of computational methods to predict reactivity, properties, and potential applications.

-

Biological Evaluation: Assessment of potential biological activities of derivatives, particularly in therapeutic areas where pyridine-based compounds have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume